2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride
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Overview
Description
2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride is a heterocyclic compound that features both pyridine and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine typically involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of a copper(I)-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . Another method includes the combination of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. The use of microwave irradiation and ligand-free Pd(OAc)2-catalyzed three-component reactions can also be employed for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine undergoes various types of chemical reactions, including:
Oxidation: Catalyzed by transition metals or metal-free oxidation.
Reduction: Typically involves hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Copper(I) catalysts, flavin, and iodine.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Substitution: Halogenated pyridines, azirines, and other nucleophiles.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which are valuable in medicinal chemistry .
Scientific Research Applications
2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antifibrotic, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it may inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
2-(Imidazol-2-yl)pyridine: Another heterocyclic compound with comparable chemical properties.
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Used in the synthesis of iron(II) complexes.
Uniqueness
2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride is unique due to its dual pyridine and benzimidazole structure, which provides a versatile scaffold for various chemical modifications and biological activities.
Properties
Molecular Formula |
C12H13Cl3N4 |
---|---|
Molecular Weight |
319.6 g/mol |
IUPAC Name |
2-pyridin-2-yl-3H-benzimidazol-5-amine;trihydrochloride |
InChI |
InChI=1S/C12H10N4.3ClH/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10;;;/h1-7H,13H2,(H,15,16);3*1H |
InChI Key |
MNGPFAHOUUICJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl.Cl |
Origin of Product |
United States |
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